Visible-Light-Mediated Radical Addition Yields: (1,1-Difluoro-2-iodoethyl)benzene Class vs. Non-Fluorinated Alkyl Iodides
1,1-Difluorinated alkyl iodides, including the target compound class, undergo radical addition to electron-deficient alkenes under irradiation with blue light (400 nm) using sodium cyanoborohydride as a hydrogen atom source. In contrast, non-fluorinated alkyl iodides typically require more energetic UV light (xenon arc lamp) to trigger analogous reactions [1]. For the model substrate 1a (a representative gem-difluoroalkyl iodide), reaction with tert-butyl acrylate provided product 3a in 83% isolated yield [1].
| Evidence Dimension | Reaction yield for radical addition to tert-butyl acrylate |
|---|---|
| Target Compound Data | 83% isolated yield for product 3a (using gem-difluoroalkyl iodide 1a) [1] |
| Comparator Or Baseline | Non-fluorinated alkyl iodides: reaction requires UV light; comparative yield data not reported in same system |
| Quantified Difference | Direct quantitative comparison not available; however, the milder visible-light conditions represent a practical advantage. |
| Conditions | MeOH, blue LEDs, NaBH3CN (2 equiv), pyridine (2 equiv), room temperature |
Why This Matters
This demonstrates that the gem-difluoro substitution enables efficient radical generation under operationally simple visible-light conditions, avoiding the need for specialized UV equipment and improving laboratory workflow for procurement decisions.
- [1] Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein J. Org. Chem. 2018, 14, 1637–1641. DOI: 10.3762/bjoc.14.139 View Source
